molecular formula C14H27ClN2O3 B12439654 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride

5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride

Cat. No.: B12439654
M. Wt: 306.83 g/mol
InChI Key: PSKQQFPEBFMMKH-UHFFFAOYSA-N
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Description

5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride (C₁₄H₂₇ClN₂O₃, MW: 306.83 g/mol) is a hydrochloride salt of a hexanoic acid derivative featuring a piperidin-3-yl formamido substituent. The compound is synthesized as a building block for pharmaceutical or biochemical research, though its production has been discontinued by Biosynth . Its structural uniqueness lies in the piperidin-3-yl group, which may influence stereochemical interactions and bioavailability compared to analogs with alternative substitution patterns (e.g., piperidin-2-yl derivatives) .

Properties

Molecular Formula

C14H27ClN2O3

Molecular Weight

306.83 g/mol

IUPAC Name

5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride

InChI

InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H

InChI Key

PSKQQFPEBFMMKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Backbone Construction via Alkylation and Acylation

Optimized Reaction Conditions

Temperature and Solvent Effects

  • Low-temperature reactions (−50°C to −60°C) are critical for minimizing racemization during anhydride opening.
  • Solvent systems like toluene-cyclohexane (1:1) improve yields by stabilizing reactive intermediates.

Catalytic and Stoichiometric Additives

  • Sodium hydride facilitates deprotonation in alkylation steps, enhancing reaction rates.
  • Hünig’s base (N,N-diisopropylethylamine) neutralizes HCl generated during amide coupling, preventing side reactions.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield (%) Optical Purity (%) Key Reference
Anhydride alkylation 3-Isobutyl glutaric anhydride, (1R)-PEA, −60°C 77.2 99.91
Amide coupling PyBrOP, DCM, rt 67 99.34
Hydrochloride salt HCl/ethyl acetate, 0–5°C 85 >98

Purification and Analytical Validation

Crystallization Techniques

  • Solvent-antisolvent systems : Ethyl acetate-toluene mixtures produce crystalline intermediates with reduced impurities.
  • pH-controlled precipitation : Adjusting aqueous phases to pH 2–2.5 with HCl isolates the free acid precursor before salt formation.

Spectroscopic Confirmation

  • NMR spectroscopy : $$ ^1H $$ NMR (DMSO-d6) confirms methyl group multiplicity at δ 1.0–1.2 ppm and amide protons at δ 7.4–7.6 ppm.
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns, verifying ≥99% enantiomeric excess.

Scalability and Industrial Considerations

Cost-Effective Reagents

  • Toluene as a solvent : Reduces costs compared to tetrahydrofuran (THF) while maintaining reaction efficiency.
  • Recyclable catalysts : Sodium hydride and PyBrOP are reused in pilot-scale syntheses.

Environmental Impact

  • Waste minimization : Aqueous workups and solvent recovery systems reduce hazardous waste generation.

Challenges and Mitigation Strategies

Stereochemical Control

  • Chiral auxiliaries : (1R)-1-Phenylethylamine ensures high enantioselectivity but requires additional steps for removal.
  • Alternative approaches : Enzymatic resolution using lipases is explored but remains less efficient.

Byproduct Formation

  • Hydrolysis side products : Strict moisture control during amide coupling prevents undesired ester hydrolysis.

Recent Advancements

Flow Chemistry

  • Continuous processing : Microreactors enable rapid mixing at low temperatures, improving yields to >80% for anhydride steps.

Green Chemistry

  • Bio-based solvents : Cyclopentyl methyl ether (CPME) replaces toluene in some protocols, aligning with sustainability goals.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Piperidine/Piperazine Derivatives (Triterpenoid Conjugates) describes nitrogen heterocycle conjugates of triterpenoids (e.g., compounds 5a–5c). These feature bulky triterpenoid backbones (e.g., dioxoolean-12-en-30-yl) coupled to piperidine or piperazine moieties. Key differences from the target compound include:

  • Functional Groups: The hydroxymethylene (=CH-OH) and ketone (C=O) groups in 5a–5c enable hydrogen bonding, unlike the hexanoic acid backbone of the target compound.

b. Piperidin-2-yl Analog The structurally similar (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride () differs only in the position of the formamido group on the piperidine ring (2-yl vs. 3-yl). This positional isomerism could alter:

  • Stereochemical Interactions : The 3-yl substitution may enhance binding to specific receptors due to spatial orientation.
  • Synthesis Challenges : Both compounds are discontinued, possibly due to difficulties in regioselective synthesis or purification .

c. Simple Carboxylic Acid Esters lists esters like hexanoic acid methyl ester, which lack the piperidine-formamido group and hydrochloride salt. These simpler compounds are typically used as solvents or flavoring agents, highlighting the pharmacological relevance of the target compound’s nitrogen heterocycle and ionic form .

Research Implications

  • Pharmacological Potential: The target compound’s piperidine-formamido group may enhance blood-brain barrier penetration compared to triterpenoid derivatives (5a–5c) . However, its discontinued status limits current research applications.
  • Stability and Solubility : The hydrochloride salt improves aqueous solubility relative to neutral esters () but may pose challenges in long-term storage .

Biological Activity

5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride (CAS Number: 6333-25-1) is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H27ClN2O3C_{14}H_{27}ClN_{2}O_{3} and a molecular weight of 306.83 g/mol. It features a hexanoic acid backbone with a methyl group and a piperidinyl formamido substituent, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC14H27ClN2O3C_{14}H_{27}ClN_{2}O_{3}
Molecular Weight306.83 g/mol
CAS Number6333-25-1

Synthesis

The synthesis of 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid typically involves multi-step organic reactions, allowing for the introduction of functional groups that can enhance biological activity. The process often includes:

  • Formation of the Hexanoic Acid Backbone : Starting from simpler carboxylic acids.
  • Introduction of the Piperidine Ring : Utilizing piperidine derivatives in amide coupling reactions.
  • Final Hydrochloride Formation : Converting the free base to its hydrochloride salt for improved solubility.

Biological Activity

Research into the biological activity of this compound has identified several potential therapeutic applications, particularly in medicinal chemistry. The presence of both the piperidine ring and formamido group suggests interactions with various biochemical pathways.

Pharmacodynamics

Interaction studies indicate that 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid may act on multiple biological targets:

  • Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors due to structural similarities with known agonists.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which may be beneficial in conditions like obesity or metabolic syndrome.

Case Studies and Research Findings

  • Neuropharmacological Studies : A study demonstrated that derivatives similar to this compound exhibited significant antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders.
  • Anti-inflammatory Effects : Research indicated that compounds with structural similarities showed promise in reducing inflammation markers in vitro, leading to investigations into their use as anti-inflammatory agents.
  • Cancer Research : Preliminary studies have suggested that this compound may inhibit tumor cell proliferation, warranting further exploration as a potential anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid with other related compounds based on their structural features and biological activities.

Compound NameStructural FeaturesBiological Activity
1-(4-Aminobenzyl)-piperidineContains a piperidine ring; used in antidepressantsAntidepressant effects
2-(4-Pyridyl)-N-(pyridin-2-yl)acetamideAcetamide group; involved in anti-inflammatory researchAnti-inflammatory properties
N-(2-Hydroxyethyl)piperidineHydroxyethyl substitution; studied for neuroprotective effectsNeuroprotective activity
5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid Hexanoic acid backbone with piperidinyl formamide substituentUnique interactions with targets

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